![molecular formula C6H4FNO2 B1663965 1-Fluoro-3-nitrobenzene CAS No. 402-67-5](/img/structure/B1663965.png)
1-Fluoro-3-nitrobenzene
Overview
Description
1-Fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H4FNO2 and a molecular weight of 141.10 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the first position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
1-Fluoro-3-nitrobenzene is a di-substituted benzene derivative . It primarily targets aryl silanes and is used in the synthesis of fluoroaromatic compounds .
Mode of Action
The compound interacts with its targets through a process known as regiospecific silver-mediated fluorination . This process involves the replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes by phenols in the presence of potassium carbonate . The relative mobilities of the nitro group and fluorine atom in this compound were studied by the competing reaction method .
Biochemical Pathways
The compound plays a crucial role in the synthesis of fluoroaromatic compounds through fluorodenitration , which could potentially affect various biochemical pathways.
Result of Action
The primary result of the action of this compound is the synthesis of fluoroaromatic compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction of this compound with phenols occurs in the presence of potassium carbonate in dimethylformamide at temperatures between 95–125°C . Additionally, safety data suggests that the compound should be handled in well-ventilated areas and stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
It is known to be used as an internal standard in the regiospecific silver-mediated fluorination of aryl silanes
Molecular Mechanism
The molecular mechanism of 1-Fluoro-3-nitrobenzene is not well studied. It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Temporal Effects in Laboratory Settings
The compound has a boiling point of 205 °C and a melting point of 1.7 °C
Preparation Methods
1-Fluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the meta position relative to the fluorine atom .
Another method involves the silver-mediated fluorination of aryl silanes. This process uses silver oxide as a fluorinating agent in the presence of dimethyl sulfoxide and other reagents . The reaction is carried out at elevated temperatures to achieve the desired product.
Chemical Reactions Analysis
1-Fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group and fluorine atom in this compound can be replaced by nucleophiles such as phenols in the presence of potassium carbonate in dimethylformamide at elevated temperatures. This reaction is influenced by the relative mobilities of the substituents and the reaction conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation. This reaction produces 1-fluoro-3-aminobenzene as the major product.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Scientific Research Applications
Chemical Properties and Reactivity
1-Fluoro-3-nitrobenzene is characterized by its electrophilic aromatic substitution (EAS) reactivity, similar to other nitro-substituted aromatic compounds. The electron-withdrawing nature of the fluorine atom influences the reactivity of the benzene ring, allowing for various substitution reactions such as nitration, halogenation, and sulfonation .
Key Reactions:
- Nitration : Can introduce additional nitro groups.
- Halogenation : Facilitates the introduction of halogen substituents.
- Sulfonation : The compound can undergo sulfonation to introduce sulfonic acid groups using concentrated sulfuric acid .
Scientific Research Applications
This compound has multiple applications across different fields of research:
Medicinal Chemistry
- Pharmaceutical Synthesis : It serves as a precursor for synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to biologically active compounds targeting specific enzymes or receptors.
- Anti-inflammatory and Cytotoxic Studies : Research has indicated that derivatives of nitro-substituted benzene compounds exhibit significant anti-inflammatory activity by inhibiting COX enzymes. Additionally, cytotoxicity assays have shown selective toxicity towards cancer cell lines, indicating potential therapeutic applications.
Organic Synthesis
- Building Block for Complex Molecules : As an intermediate in organic synthesis, this compound facilitates the study of reaction mechanisms and the development of new synthetic methodologies. It can be transformed into more complex structures through various chemical reactions .
Materials Science
- Development of Novel Materials : The compound is utilized in creating materials with unique electronic or optical properties. Its fluorinated structure contributes to enhanced performance in certain applications.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Formation of Nitro Compounds : Starting from fluorobenzene or related substrates.
- Nucleophilic Substitution : Utilizing potassium fluoride to facilitate the introduction of the fluorine atom under controlled conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity .
Comparison with Similar Compounds
1-Fluoro-3-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-Fluoro-2-nitrobenzene: This compound has the nitro group at the ortho position relative to the fluorine atom. It exhibits different reactivity due to the proximity of the substituents.
1-Fluoro-4-nitrobenzene: With the nitro group at the para position, this compound shows distinct electronic effects and reactivity patterns compared to the meta-substituted this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.
Biological Activity
1-Fluoro-3-nitrobenzene (C6H4FNO2) is an aromatic compound characterized by the presence of both a fluorine and a nitro group on the benzene ring. Its unique structure imparts distinct chemical properties that have been explored in various biological contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has been studied for its potential effects on various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes, indicating a role in modulating inflammatory responses. Additionally, the compound's structure allows it to interact with biological receptors, potentially influencing cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. The nitro group can participate in electron-withdrawing interactions, enhancing the compound's ability to bind to target enzymes. This property has implications for developing anti-inflammatory agents and other therapeutic compounds .
Toxicological Studies
Toxicity assessments have shown that this compound exhibits varying degrees of cytotoxicity depending on the cell type and concentration used. For instance, studies have demonstrated its potential to induce apoptosis in certain cancer cell lines, suggesting a possible application in cancer therapy .
Case Studies
- Anti-inflammatory Activity : A study found that this compound inhibited cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis during inflammatory responses. This inhibition could lead to reduced inflammation in various conditions.
- Cytotoxic Effects : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating potent cytotoxicity. The mechanism was attributed to the induction of oxidative stress and subsequent apoptotic pathways .
- Receptor Binding : Investigations into receptor interactions showed that this compound could bind to specific G-protein coupled receptors (GPCRs), influencing downstream signaling pathways associated with cell proliferation and survival.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Enzyme Inhibition | COX inhibition | |
Cytotoxicity | Induction of apoptosis | |
Receptor Interaction | Binding to GPCRs |
Synthetic Routes
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The introduction of fluorine can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), followed by nitration using nitric acid .
Potential Applications
Given its biological activities, this compound holds promise in several fields:
- Medicinal Chemistry : As a lead compound for developing anti-inflammatory drugs.
- Cancer Research : Due to its cytotoxic effects on cancer cells.
- Material Science : Its unique electronic properties may be exploited in developing novel materials.
Properties
IUPAC Name |
1-fluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMASLRCNNKMRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193201 | |
Record name | 1-Fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-67-5 | |
Record name | 1-Fluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-FLUORO-3-NITROBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-FLUORO-3-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCK4NSJ7M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-fluoro-3-nitrobenzene a useful compound in organic synthesis?
A1: this compound serves as a valuable substrate for exploring nucleophilic aromatic substitution reactions. The presence of both a fluorine atom and a nitro group, both electron-withdrawing substituents, activates the aromatic ring towards nucleophilic attack. Furthermore, the differing leaving group abilities of fluorine and nitro groups allow for selectivity in these reactions. [, ]
Q2: How can this compound be synthesized from readily available starting materials?
A2: this compound can be efficiently synthesized from 1,3-dinitrobenzene through a nucleophilic aromatic substitution reaction. This involves reacting 1,3-dinitrobenzene with potassium fluoride in the presence of a suitable solvent like sulfolane at elevated temperatures (180-200°C). To drive the reaction towards product formation and prevent the reversible formation of nitrite, phthaloyl dichloride is employed as an additive. This methodology results in high yields of up to 92% for the desired this compound. []
Q3: What factors influence the selectivity of nucleophilic substitution in this compound?
A3: Research indicates that both enthalpy and entropy play significant roles in determining the selectivity of nucleophilic substitution in this compound. Studies utilizing aryloxide and arylthioxide ions as nucleophiles revealed unique relationships between activation parameters (ΔΔH≠, ΔΔS≠, ΔΔG≠) for the displacement of either the nitro or fluoro substituent. While entropy favors the displacement of the nitro group, enthalpy dictates its displacement in reactions with aryloxide and arylthioxide ions. These findings suggest that the selectivity in these reactions cannot be solely explained by hard-soft acid-base principles. []
Q4: Are there any computational studies on this compound?
A4: Yes, vibrational analysis studies have been conducted on this compound. [] These analyses provide valuable insights into the molecule's vibrational modes, force constants, and other structural properties, ultimately aiding in understanding its reactivity and behavior in different chemical environments.
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